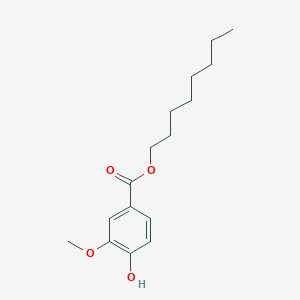

Octyl 4-hydroxy-3-methoxy-benzoate

Description

Octyl 4-hydroxy-3-methoxy-benzoate is an alkyl ester derivative of 4-hydroxy-3-methoxybenzoic acid, characterized by an octyl chain esterified to the aromatic core. The compound features hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 4- and 3-positions of the benzene ring, respectively. This structural configuration confers unique physicochemical properties, such as altered solubility and polarity compared to simpler esters, and influences its biological activity, particularly in applications like preservatives or stabilizers in consumer products .

Properties

CAS No. |

5438-62-0 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

octyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)13-9-10-14(17)15(12-13)19-2/h9-10,12,17H,3-8,11H2,1-2H3 |

InChI Key |

CITHDNJMIRGMHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-hydroxy-3-methoxy-benzoate typically involves the esterification of vanillic acid (4-hydroxy-3-methoxy-benzoic acid) with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of Octyl 4-hydroxy-3-methoxy-benzoate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Esterification: The primary reaction for the synthesis of Octyl 4-hydroxy-3-methoxy-benzoate.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanillic acid and octanol.

Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions:

Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Vanillic acid and octanol.

Oxidation: Quinones derived from the benzene ring.

Scientific Research Applications

Octyl 4-hydroxy-3-methoxy-benzoate, also known as octyl 4-hydroxy-3-methoxybenzoate, is a chemical compound with potential applications in cosmetic materials and therapeutic treatments .

Cosmetic Applications

Octyl hydroxy stearate oligomers, including dimers to heptamers of octyl hydroxy stearate, have shown promise as dissolution stabilizers in cosmetic materials . These oligomers can prevent the separation and precipitation of poorly soluble components, such as diethyl amino hydroxy benzoyl hexyl benzoate and 4-tert-butyl-4'-methoxy dibenzoyl methane, which are crystalline long-wavelength UV absorbents .

Benefits of using octyl hydroxy stearate oligomers:

- Improved dissolution stability: Helps to keep poorly soluble components dissolved in cosmetic formulations .

- Enhanced UV shielding effect: Maintains the effectiveness of UV absorbents in the cosmetic material .

- Excellent sensory characteristics: Contributes to the desired feel and texture of the cosmetic product .

- Dispersion stability of pigments and colorants: Ensures that pigments and colorants are evenly distributed throughout the material .

- Color development property: Supports the desired color expression in the cosmetic product .

- Compatibility: Compatible with silicone oil and various other oil solutions .

- Safety: Formulations blended with the oligomer satisfy safety factors and reduce skin irritation .

These oligomers can be blended into a cosmetic material in a range of 0.1 to 99 percent by mass, or desirably to a range of 10 to 80 percent by mass, relative to the mass of the cosmetic material .

Therapeutic Applications

p-MCA (para-methoxycinnamic acid), a related compound, has shown hepatoprotective properties . In vitro tests on rat hepatocytes injured by CCl4 showed that p-MCA exhibits an effect similar to silybin when used as a supplementary treatment for liver disease, even at lower concentrations .

Key findings regarding the hepatoprotective activity of p-MCA:

- p-MCA exhibits a protective effect on the plasmatic enzyme activities of alkaline phosphatase (ALP), gamma-glutamyl transpeptidase (γ-GTP), and alanine aminotransferase (ALT) in models of rats intoxicated with CCl4 .

- The mechanism of action may involve different pharmacological targets, such as anti-NF-κB and anti-5-lipooxygenase activities, rather than just antioxidant mechanisms .

- At a dose of 100 mg/kg to fasted rabbits, its maximum serum concentration of 7.38 mg/100 mL was observed within 1 h .

Table: Impact on Glutathione (GSH) Levels and Liver Enzymes

| Control | CCl4-Intoxicated Rat Hepatocytes | p-MCA + CCl4 | Silybin | |

|---|---|---|---|---|

| Concentration (µM) | - | - | 5 | 50 |

| Total GSH (nmol/mg prot.) | 59.74 ± 2.13 | 9.44 ± 1.02 | 13.32 ± 0.68 | 26.51 ± 4.23 |

| Reduced GSH (nmol/mg prot.) | 41.39 ± 1.92 | 4.08 ± 0.08 | 10.45 ± 0.83 | 21.65 ± 1.46 |

| GSSG/total GSH | 0.307 | 0.621 | 0.235 | 0.301 |

| Alanine aminotransferase (ALT) (µmol/L min) | 33.53 ± 1.23 | 64.19 ± 1.36 | 14.12 ± 1.00 | - |

Mechanism of Action

The primary mechanism of action of Octyl 4-hydroxy-3-methoxy-benzoate in sunscreens involves the absorption of UV radiation. The compound absorbs UVB radiation and converts it into less harmful energy, thereby protecting the skin from sunburn and other UV-induced damage. The hydroxyl and methoxy groups on the benzene ring play a crucial role in the absorption of UV radiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a) Octyl Paraben (Octyl 4-hydroxybenzoate)

- Structure : Lacks the 3-methoxy group present in Octyl 4-hydroxy-3-methoxy-benzoate.

- Biological Activity : Parabens, including octyl paraben, are widely used preservatives but have raised safety concerns due to estrogenic activity and histamine responses. In contrast, the addition of a 3-methoxy group in Octyl 4-hydroxy-3-methoxy-benzoate may reduce histamine activity, as demonstrated in analogs like octyl-3-hydroxybenzoate, which showed significantly lower histamine release compared to octyl paraben .

- Applications : Used in cosmetics and pharmaceuticals; the methoxy-substituted derivative may offer safer alternatives with retained preservative efficacy.

b) Octyl Gallate

- Structure: Features a gallate moiety (trihydroxybenzoate) instead of a mono-hydroxy/methoxy-substituted ring.

- Biological Activity : Octyl gallate exhibits superior antibacterial and antifungal activity compared to parabens and other preservatives. While Octyl 4-hydroxy-3-methoxy-benzoate lacks the trihydroxy configuration, its methoxy group may enhance stability against oxidation, a common issue with gallates .

c) Octyl Acetate and Octyl Butyrate

- Structure : Simple aliphatic esters without aromatic substituents.

- Physicochemical Properties : These esters are more volatile and less polar than Octyl 4-hydroxy-3-methoxy-benzoate, making them suitable for fragrances and flavorings. However, their lack of aromatic functional groups limits their use as preservatives .

Physicochemical Properties

Key Observations :

- Simpler esters (e.g., octyl acetate) exhibit lower molecular weights and higher volatility, limiting their utility in non-volatile applications.

Biological Activity

Octyl 4-hydroxy-3-methoxy-benzoate , also known as octyl p-methoxycinnamate, is a compound frequently utilized in cosmetics and personal care products, primarily as a UV filter. Its biological activity has garnered attention due to its potential health implications, particularly regarding its efficacy and safety in various applications. This article examines the biological activity of octyl 4-hydroxy-3-methoxy-benzoate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Octyl 4-hydroxy-3-methoxy-benzoate has the following chemical formula:

- Molecular Formula : C16H24O4

- Molecular Weight : 280.36 g/mol

- CAS Number : 5466-77-3

| Property | Value |

|---|---|

| Molecular Weight | 280.36 g/mol |

| LogP | 5.0 |

| Solubility | Soluble in organic solvents |

| UV Absorption Range | 290-320 nm |

Antioxidant Activity

Research indicates that octyl 4-hydroxy-3-methoxy-benzoate exhibits significant antioxidant properties. A study by Takai et al. (2019) demonstrated that derivatives of benzoic acid, including octyl gallate, displayed enhanced antioxidant activity correlating with the length of the alkyl chain. The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, thus protecting cellular components from oxidative damage .

Antimicrobial Properties

The compound's antimicrobial effects have been explored in various studies. For instance, a molecular docking study highlighted its potential interactions with bacterial proteins, suggesting that octyl 4-hydroxy-3-methoxy-benzoate could inhibit bacterial growth by disrupting membrane integrity . This property is particularly relevant in cosmetic formulations where microbial contamination is a concern.

UV Protection Mechanism

As a UV filter, octyl 4-hydroxy-3-methoxy-benzoate absorbs UV radiation effectively, preventing skin damage caused by sun exposure. Its mechanism involves the absorption of UV light and conversion into harmless heat through non-radiative processes. This property makes it a popular ingredient in sunscreens and other skincare products aimed at photoprotection .

Case Study 1: Efficacy in Sunscreen Formulations

A clinical trial evaluated the effectiveness of sunscreen formulations containing octyl 4-hydroxy-3-methoxy-benzoate against UV-induced erythema. Results indicated that participants using formulations with this compound experienced significantly less erythema compared to those using a placebo . The study concluded that octyl 4-hydroxy-3-methoxy-benzoate is an effective agent for enhancing the photoprotective capacity of sunscreens.

Case Study 2: Safety Assessment in Aquatic Environments

A comprehensive review assessed the ecotoxicological effects of organic UV filters, including octyl 4-hydroxy-3-methoxy-benzoate, on aquatic ecosystems. The findings revealed that while the compound is effective as a UV filter, it poses risks to aquatic life due to its persistence and bioaccumulation potential . The study emphasized the need for regulatory measures to mitigate environmental impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.